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Introduction

Cell aggregation is a critical process in the formation of three-dimensional (3D) cell cultures,
such as spheroids, which more accurately mimic the in vivo microenvironment of tissues and
tumors compared to traditional 2D monolayer cultures. These 3D models are invaluable tools in
drug discovery, cancer research, and regenerative medicine. Dextran, a neutral, hydrophilic
polymer of glucose, can be utilized to induce cell aggregation. This document provides detailed
application notes and protocols for using dextran to promote the formation of cell aggregates.

The primary mechanism of dextran-induced cell aggregation is understood through two main
theories: the depletion model and the bridging model. The depletion model is widely supported,
particularly for red blood cell aggregation.[1] In this model, the large dextran polymers are
sterically excluded from the space between two adjacent cells, creating an osmotic gradient
that draws solvent out from the inter-cellular space and pushes the cells together.[1][2] The
bridging model suggests that dextran molecules may adsorb to the surfaces of adjacent cells,
physically linking them together.[3][4] For most non-erythroid cells, the aggregation is
considered a primarily physical phenomenon rather than one driven by specific cell signaling
pathways.
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It is crucial to distinguish between neutral dextran, which promotes aggregation, and dextran
sulfate, a sulfated polysaccharide that is often used to prevent cell aggregation, particularly in

suspension cultures of stem cells.[5]

Data Presentation: Quantitative Parameters for
Dextran-Induced Aggregation

The optimal concentration and molecular weight of dextran for inducing cell aggregation can
be cell-type dependent. The most comprehensive quantitative data is available for red blood
cells (RBCs), which can serve as a valuable starting point for optimization with other cell types,
such as cancer cell lines or fibroblasts.
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Recommended

. Starting Range for
Optimal Range for
Parameter . Other Cell Types Notes
RBC Aggregation
(e.g., Cancer Cells,

Fibroblasts)

Higher molecular
weight dextrans are
generally more
Dextran Molecular effective at inducing
_ 200 - 500 kDa[6][7] 70 - 500 kDa )
Weight (MW) aggregation up to an
optimal point, after
which the effect may

decrease.[6]

The effect of
concentration often
follows a bell-shaped
) 3-49/dL (30-40 )
Dextran Concentration 10 - 50 mg/mL curve; excessively
mg/mL)[7] ) )
high concentrations
can inhibit

aggregation.[7]

Aggregate formation
for spheroid
development is a
slower process than
Incubation Time Minutes to hours 24 - 72 hours RBC rouleaux
formation and
depends on cell-cell
adhesion molecule

expression.

Dependent on initial

Expected Aggregate Varies (Rouleaux 100 - 500 pm in cell seeding density,
Size formation) diameter cell type, and dextran
concentration.
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Experimental Protocols
Protocol 1: Preparation of Sterile Dextran Stock Solution

This protocol details the preparation of a sterile dextran stock solution that can be added to
cell culture media.

Materials:

o Neutral dextran powder (select desired molecular weight, e.g., 70 kDa, 250 kDa, or 500
kDa)

Serum-free cell culture medium or phosphate-buffered saline (PBS)

Sterile container (e.g., glass bottle)

Stir plate and stir bar

0.22 um syringe filter or bottle-top filter

Autoclave (optional, see notes)

Procedure:

Weigh the desired amount of dextran powder to prepare a stock solution (e.g., 100 mg/mL
or 10% wi/v).

« In a sterile container, add the dextran powder to the appropriate volume of serum-free
medium or PBS.

 Stir the solution on a stir plate at room temperature until the dextran is completely dissolved.
This may take some time.

o Sterilization:

o Sterile Filtration (Recommended): Filter the dextran solution through a 0.22 pm filter into a
sterile container. This is the preferred method as autoclaving can potentially alter the
properties of the dextran.
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o Autoclaving: Neutral aqueous dextran solutions can be sterilized by autoclaving at 110-
115°C for 30-45 minutes. Note that high temperatures in the presence of strong acids can
hydrolyze dextran. Ensure the solution is neutral before autoclaving.[5]

o Store the sterile dextran stock solution at 4°C.

Protocol 2: Dextran-Induced Cell Aggregation for
Spheroid Formation

This protocol provides a general method for inducing the aggregation of adherent or
suspension cells into spheroids using dextran in low-adhesion plates.

Materials:

e Cells of interest (e.g., cancer cell line, fibroblasts)

o Complete cell culture medium

» Sterile dextran stock solution (from Protocol 1)

o Ultra-low attachment (ULA) 96-well round-bottom plates[8]

o Trypsin-EDTA or other cell dissociation reagent (for adherent cells)
e Hemocytometer or automated cell counter

o Centrifuge

Procedure:

o Cell Preparation:

o Adherent Cells: Wash the cells with PBS and detach them from the culture flask using
Trypsin-EDTA. Neutralize the trypsin with complete medium, collect the cells, and
centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

o Suspension Cells: Collect the cells from the culture flask and centrifuge.
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e Resuspend the cell pellet in fresh complete medium and perform a cell count to determine
the cell concentration and viability. Ensure you have a single-cell suspension.

 Dilute the cells in complete medium to the desired seeding density. The optimal seeding
density needs to be determined empirically for each cell type but typically ranges from 1,000
to 10,000 cells per well for a 96-well plate.[2]

» Prepare the final dextran-containing cell suspension by adding the sterile dextran stock
solution to the cell suspension to achieve the desired final concentration (e.g., starting with
10 mg/mL, 20 mg/mL, and 30 mg/mL). Mix gently.

o Dispense 100-200 pL of the dextran-containing cell suspension into each well of a ULA 96-
well round-bottom plate.

o Centrifuge the plate at a low speed (e.g., 300 x g) for 10-15 minutes to facilitate initial cell-
cell contact at the bottom of the well.[8]

 Incubate the plate in a humidified incubator at 37°C with 5% CO..

e Monitor spheroid formation over 24-72 hours using a microscope. Compact spheroids should
form during this time.

o Medium can be partially changed every 2-3 days by carefully aspirating half of the medium
from the side of the well and slowly adding fresh medium.

Protocol 3: Quantification of Cell Aggregation

Materials:

 Inverted microscope with a camera

e Image analysis software (e.g., ImageJ)

e Cell viability assay (e.g., CellTiter-Glo® 3D)

Procedure:
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» Image Acquisition: At desired time points (e.g., 24, 48, 72 hours), capture brightfield images
of the spheroids in the ULA plate.

¢ Size Measurement:

o Use image analysis software to measure the diameter of the spheroids. If the spheroids
are not perfectly circular, measure the major and minor axes.

o Calculate the average spheroid diameter and size distribution for each condition.

e Morphology Assessment: Qualitatively assess the morphology of the aggregates. Well-
formed spheroids should be compact with smooth borders.

 Viability Assessment: Use a 3D-compatible cell viability assay according to the
manufacturer's instructions to determine the viability of the cells within the spheroids. This is
particularly important to assess if a necrotic core forms in larger spheroids.
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Caption: Depletion model of dextran-induced cell aggregation.
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Caption: Experimental workflow for dextran-induced spheroid formation.
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Applications in Drug Development and Research

3D Tumor Models for Drug Screening: Dextran-induced cell aggregation provides a
straightforward method to generate tumor spheroids. These 3D models can be used in high-
throughput screening assays to test the efficacy and penetration of anti-cancer drugs in a
more physiologically relevant context than 2D cultures.

Studying Cell-Cell Interactions: By promoting close cell-cell contact, this method can be used
to study the role of adhesion molecules and signaling pathways involved in tissue formation
and cancer progression.

Co-culture Models: The protocol can be adapted to create co-culture spheroids by mixing
different cell types (e.g., cancer cells and fibroblasts) before adding dextran, allowing for the
study of heterotypic cell interactions within a 3D microenvironment.

Tissue Engineering: The formation of cell aggregates is a fundamental step in many tissue
engineering approaches. Dextran can be used as a simple tool to create initial cell
condensates for further tissue development.

Troubleshooting
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Issue

Possible Cause(s)

Suggested Solution(s)

No or poor aggregation

- Dextran concentration or MW
is not optimal.- Cell seeding
density is too low.- Cell type
has low intrinsic cell-cell
adhesion.- Using standard

tissue culture-treated plates.

- Test a range of dextran
concentrations and molecular
weights.- Increase the initial
cell seeding density.- Ensure
the use of ultra-low attachment
(ULA) plates.- Extend
incubation time.

Loose, irregular aggregates

- Incomplete single-cell
suspension at the start.-
Centrifugation speed was too

high, causing cell damage.

- Ensure cells are fully
dissociated into a single-cell
suspension before seeding.-
Use a lower centrifugation
speed or omit the step if cells

aggregate well without it.

Formation of multiple small
aggregates instead of one

large spheroid

- Not using a round-bottom
ULA plate.- Static culture

without initial centrifugation.

- Use U-bottom or V-bottom
ULA plates to encourage the
formation of a single
aggregate.- Ensure the initial
low-speed centrifugation step
is performed to bring cells

together.

Decreased cell viability in

spheroids

- Formation of a necrotic core
in large spheroids (>500 pm)
due to nutrient/oxygen
diffusion limits.- Potential
cytotoxicity of the dextran

preparation.

- Reduce the initial cell
seeding density to form smaller
spheroids.- Use a high-quality,
sterile dextran preparation.-
Ensure regular partial medium

changes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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